4,5-Diphenyl-2(5H)-furanone
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Overview
Description
4,5-Diphenyl-2(5H)-furanone is an organic compound characterized by a furanone ring substituted with two phenyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzoin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired furanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,5-Diphenyl-2(5H)-furanone finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2(5H)-furanone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
- 4,5-Diphenyl-2-oxazolethiol
- 4,5-Diphenyl-imidazol-1,2,3-triazole
- 4,5-Diarylimidazole-2-thione
Comparison: 4,5-Diphenyl-2(5H)-furanone is unique due to its furanone ring structure, which imparts distinct chemical reactivity compared to similar compounds like oxazolethiols and imidazole derivatives
Properties
CAS No. |
6620-27-5 |
---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,3-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C16H12O2/c17-15-11-14(12-7-3-1-4-8-12)16(18-15)13-9-5-2-6-10-13/h1-11,16H |
InChI Key |
ZXEPTAHREOFOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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